molecular formula C16H12BrN3O4 B11547857 Methyl 2'-amino-5-bromo-3'-cyano-6'-methyl-2-oxo-1,2-dihydrospiro[indole-3,4'-pyran]-5'-carboxylate

Methyl 2'-amino-5-bromo-3'-cyano-6'-methyl-2-oxo-1,2-dihydrospiro[indole-3,4'-pyran]-5'-carboxylate

Cat. No.: B11547857
M. Wt: 390.19 g/mol
InChI Key: CMGYXHVXLGDKEF-UHFFFAOYSA-N
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Description

Methyl 2’-amino-5-bromo-3’-cyano-6’-methyl-2-oxo-1,2-dihydrospiro[indole-3,4’-pyran]-5’-carboxylate is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom. This particular compound features an indole and a pyran ring, making it a spiro[indole-pyran] derivative. The presence of various functional groups such as amino, bromo, cyano, and carboxylate adds to its chemical diversity and potential reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2’-amino-5-bromo-3’-cyano-6’-methyl-2-oxo-1,2-dihydrospiro[indole-3,4’-pyran]-5’-carboxylate typically involves multi-component reactions. One common method is the three-component reaction involving isatin derivatives, malononitrile, and active methylene compounds . The reaction is usually carried out in the presence of a catalyst such as piperidine under reflux conditions. The reaction proceeds through a sequence of condensation, cyclization, and aromatization steps to form the spiro compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized nature and application primarily in research settings. the principles of multi-component reactions and the use of efficient catalysts can be scaled up for industrial synthesis if required.

Chemical Reactions Analysis

Types of Reactions

Methyl 2’-amino-5-bromo-3’-cyano-6’-methyl-2-oxo-1,2-dihydrospiro[indole-3,4’-pyran]-5’-carboxylate can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromo group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the amino and cyano groups.

    Cyclization Reactions: The presence of multiple reactive sites allows for further cyclization reactions to form more complex structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used under mild conditions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution of the bromo group can lead to the formation of azido or thiocyanato derivatives.

Scientific Research Applications

Methyl 2’-amino-5-bromo-3’-cyano-6’-methyl-2-oxo-1,2-dihydrospiro[indole-3,4’-pyran]-5’-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in biochemical studies.

    Industry: Although not widely used industrially, its synthesis methods and reactivity can be applied to develop new materials and chemicals.

Mechanism of Action

The mechanism of action of Methyl 2’-amino-5-bromo-3’-cyano-6’-methyl-2-oxo-1,2-dihydrospiro[indole-3,4’-pyran]-5’-carboxylate is not well-documented. its various functional groups suggest that it can interact with multiple molecular targets and pathways. For example, the amino and cyano groups can participate in hydrogen bonding and electrostatic interactions, while the bromo group can undergo substitution reactions, potentially modifying biological molecules.

Comparison with Similar Compounds

Similar Compounds

Comparison

Compared to similar compounds, Methyl 2’-amino-5-bromo-3’-cyano-6’-methyl-2-oxo-1,2-dihydrospiro[indole-3,4’-pyran]-5’-carboxylate stands out due to its spiro structure, which imparts unique chemical and physical properties

Properties

Molecular Formula

C16H12BrN3O4

Molecular Weight

390.19 g/mol

IUPAC Name

methyl 6'-amino-5-bromo-5'-cyano-2'-methyl-2-oxospiro[1H-indole-3,4'-pyran]-3'-carboxylate

InChI

InChI=1S/C16H12BrN3O4/c1-7-12(14(21)23-2)16(10(6-18)13(19)24-7)9-5-8(17)3-4-11(9)20-15(16)22/h3-5H,19H2,1-2H3,(H,20,22)

InChI Key

CMGYXHVXLGDKEF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2(C3=C(C=CC(=C3)Br)NC2=O)C(=C(O1)N)C#N)C(=O)OC

Origin of Product

United States

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